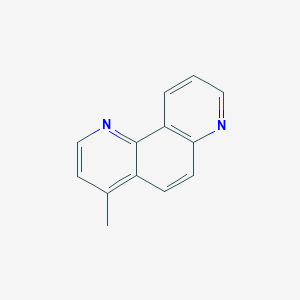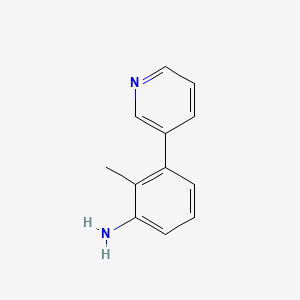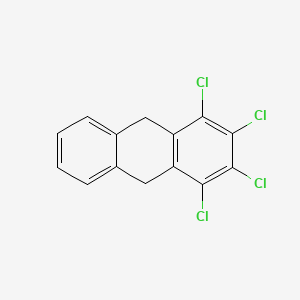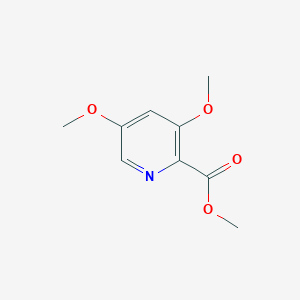![molecular formula C22H15N3O3S B13146464 1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-02-6](/img/structure/B13146464.png)
1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione is a complex organic compound that features a unique combination of anthracene, thiazole, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione typically involves multiple steps:
Formation of 6-methoxybenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the thiazole ring.
Coupling with anthracene-9,10-dione: The 6-methoxybenzo[d]thiazole is then coupled with anthracene-9,10-dione using a suitable coupling agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It can be used as a probe in biological assays to study enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes such as cyclooxygenase (COX) and various kinases.
Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione: shares similarities with other anthracene and thiazole derivatives, such as:
Uniqueness
- The presence of the methoxy group at the sixth position in the benzo[d]thiazole ring and the anthracene-9,10-dione moiety makes 1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione unique. This structural feature can enhance its biological activity and stability compared to similar compounds.
Propiedades
Número CAS |
62593-02-6 |
|---|---|
Fórmula molecular |
C22H15N3O3S |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
1-amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H15N3O3S/c1-28-11-6-8-15-17(10-11)29-22(24-15)25-16-9-7-14(23)18-19(16)21(27)13-5-3-2-4-12(13)20(18)26/h2-10H,23H2,1H3,(H,24,25) |
Clave InChI |
QQSVKKFPWMGXTB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



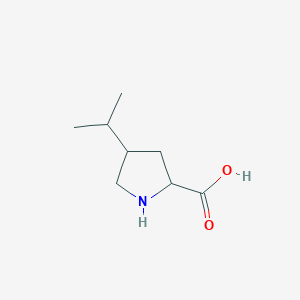
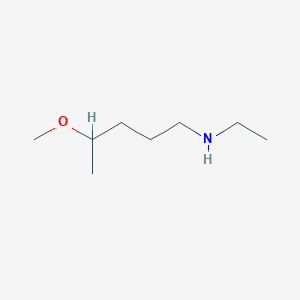

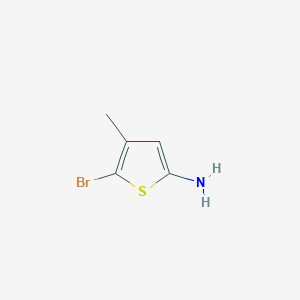

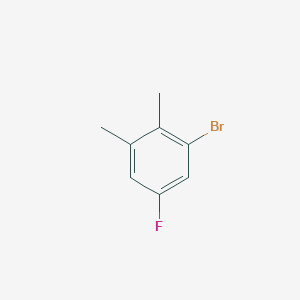

![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
